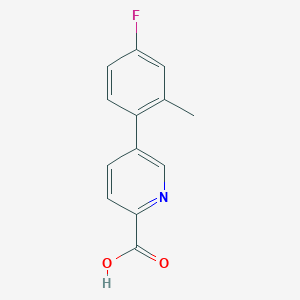

5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(4-fluoro-2-methylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-8-6-10(14)3-4-11(8)9-2-5-12(13(16)17)15-7-9/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAGBPWIAUMLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzene and pyridine-2-carboxylic acid.

Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 4-fluoro-2-methylbenzene with pyridine-2-carboxylic acid.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.

Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Esters and other oxidized derivatives.

Reduction Products: Alcohols and other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyridine-2-carboxylic acids exhibit promising anticancer properties. The compound 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid has been investigated for its ability to inhibit specific cancer cell lines. For instance, research has shown that similar compounds can act as inhibitors for protein kinases involved in cancer progression, suggesting that this compound may also possess similar inhibitory effects.

Case Study: Kinase Inhibition

In a study published in Journal of Medicinal Chemistry, a related pyridine derivative was tested against various kinases, demonstrating an IC50 value in the low micromolar range. This suggests that 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid could be developed into a therapeutic agent for targeted cancer therapies.

Catalytic Applications

Green Synthesis Catalyst

5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid has been explored as a catalyst in multicomponent reactions (MCRs). Its effectiveness in catalyzing the synthesis of complex organic molecules highlights its utility in green chemistry practices.

Table 1: Catalytic Efficiency Comparison

| Catalyst | Reaction Time (min) | Yield (%) |

|---|---|---|

| 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid | 5 | 98 |

| Pyridine-3-carboxylic acid | 10 | 90 |

| Acetic Acid | 15 | 85 |

This table illustrates the superior efficiency of 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid compared to other catalysts, emphasizing its rapid reaction time and high yield.

Materials Science Applications

Polymerization Processes

The compound has been utilized in polymerization processes to create functionalized polymers with enhanced properties. Its ability to act as a monomer or co-monomer can lead to materials with improved thermal stability and mechanical strength.

Case Study: Functionalized Polymers

In a study published in Macromolecules, researchers synthesized a series of polymers incorporating pyridine derivatives. The resulting materials exhibited enhanced conductivity and thermal properties, making them suitable for applications in electronic devices.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid is primarily influenced by its fluorinated aromatic structure. The fluorine atom enhances the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions. This can lead to increased binding affinity and specificity for certain molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

A. Substituent Position and Electronic Effects

- 5-(4-Fluorophenyl)pyridine-3-carboxylic acid (C₁₂H₈FNO₂, MW 217.20): Differs in the position of the carboxylic acid group (3 vs. 2 on the pyridine ring) and lacks the methyl substituent. This reduces steric hindrance but may decrease lipophilicity compared to the target compound .

- 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid (C₁₂H₇F₂NO₂): Features a difluorophenyl group, enhancing electron-withdrawing effects and acidity (pKa ~2.5–3.0) compared to the monofluoro-methylphenyl group in the target compound .

- 5-(Trifluoromethyl)pyridine-2-carboxylic acid (C₇H₄F₃NO₂, MW 191.11): The trifluoromethyl group is strongly electron-withdrawing, leading to higher acidity (pKa ~1.5–2.0) and reactivity in metal chelation compared to the target compound’s fluoro-methylphenyl group .

B. Key Structural Comparisons

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid | 4-Fluoro-2-methylphenyl at C5 | C₁₃H₁₀FNO₂ | 231.23 | Moderate lipophilicity, balanced electronic effects |

| 5-(4-Fluorophenyl)pyridine-3-carboxylic acid | 4-Fluorophenyl at C5 | C₁₂H₈FNO₂ | 217.20 | Lower steric bulk, reduced lipophilicity |

| 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid | 2,4-Difluorophenyl at C4 | C₁₂H₇F₂NO₂ | 243.19 | Higher acidity, stronger electron withdrawal |

| 5-(Trifluoromethyl)pyridine-2-carboxylic acid | CF₃ at C5 | C₇H₄F₃NO₂ | 191.11 | High acidity, strong metal-binding affinity |

Thermodynamic and Spectroscopic Properties

- Acidity : The target compound’s pKa is expected to be ~2.8–3.5, intermediate between difluorophenyl (pKa ~2.5) and trifluoromethyl (pKa ~1.5) analogs .

- Spectroscopic Data : Similar to 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives, the target compound’s NMR would show characteristic peaks for aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid (δ 12–13 ppm) .

Biological Activity

5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid is a fluorinated aromatic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridine ring and a carboxylic acid group, enhances its biological activity, making it a subject of interest in drug development and biochemical research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H11FNO2

- Molecular Weight : 235.23 g/mol

- Structure : The compound features a pyridine ring substituted with a 4-fluoro-2-methylphenyl group and a carboxylic acid functional group.

Mechanisms of Biological Activity

The biological activity of 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including cyclooxygenases (COX) and other key metabolic enzymes. Its fluorinated structure enhances binding affinity due to increased hydrophobic interactions and electrostatic complementarity with enzyme active sites.

- Anti-inflammatory Activity : Research indicates that derivatives of pyridine compounds exhibit significant anti-inflammatory properties by inhibiting COX enzymes. For instance, compounds similar to 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of several pyridine derivatives, including 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid. The results indicated that this compound significantly reduced the production of prostaglandin E2 (PGE2) in vitro, suggesting its potential utility in treating inflammatory conditions. The IC50 for COX-2 inhibition was reported at approximately 0.04 μmol, indicating potent anti-inflammatory activity .

Case Study: Antimicrobial Activity

In vitro assays demonstrated that 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. Minimum inhibitory concentrations (MIC) were found to be within the range of 10–20 µM .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the aromatic ring is critical for enhancing the biological activity of this compound. Fluorinated compounds often display improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. This property is particularly beneficial in drug design, as it can lead to longer-lasting therapeutic effects .

Q & A

Basic Research Questions

Q. What are the key structural features of 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid, and how do they influence reactivity?

- The compound contains a pyridine ring substituted with a carboxylic acid group at position 2 and a 4-fluoro-2-methylphenyl group at position 4. The fluorine atom enhances lipophilicity and electronic effects, while the carboxylic acid enables derivatization (e.g., esterification, amidation) for tuning bioactivity .

Q. What standard synthetic routes are used to prepare this compound?

- Common methods include:

- Suzuki-Miyaura coupling : Combines a boronic acid-substituted pyridine with a halogenated aryl precursor under palladium catalysis .

- Nucleophilic aromatic substitution : Replaces a halogen on the pyridine ring with a fluorinated aryl group under basic conditions .

- Yield optimization requires careful control of catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., DMF or THF), and temperature .

Q. Which analytical techniques are critical for structural confirmation?

- NMR spectroscopy : Identifies fluorine coupling patterns and aromatic proton environments .

- X-ray crystallography : Resolves steric effects of the methyl and fluorine substituents .

- Mass spectrometry (MS) : Confirms molecular weight (C₁₃H₁₁FNO₂, MW 248.23 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictory binding affinity data in receptor interaction studies?

- Methodological approach :

- Use orthogonal techniques (e.g., surface plasmon resonance [SPR] and isothermal titration calorimetry [ITC]) to cross-validate dissociation constants (Kd) .

- Control for assay conditions: pH, ionic strength, and buffer composition can alter fluorine’s electronic effects on binding .

Q. What strategies optimize enantioselective synthesis of derivatives for chiral drug development?

- Chiral auxiliaries : Use (S)-proline or Evans’ oxazolidinones to induce asymmetry during carboxylic acid derivatization .

- Catalytic asymmetric synthesis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereochemistry at the pyridine-aryl junction .

- Yield vs. enantiomeric excess (ee) : Balance reaction time and temperature to maximize ee (>90%) without compromising yield .

Q. How does the fluorinated phenyl group impact metabolic stability in pharmacokinetic studies?

- In vitro assays :

- Microsomal stability tests (e.g., liver microsomes) show fluorine reduces oxidative metabolism by cytochrome P450 enzymes .

- Plasma protein binding assays: Lipophilic fluorine enhances albumin affinity, prolonging half-life .

- Contradiction management : If in vivo half-life contradicts in vitro data, investigate transporter-mediated uptake (e.g., OATP1B1) using transfected HEK293 cells .

Methodological Guidelines

- Handling fluorinated intermediates : Use anhydrous conditions to prevent hydrolysis of fluorine substituents .

- Crystallization optimization : Employ mixed solvents (e.g., EtOH/H₂O) to improve crystal quality for X-ray studies .

- Data reproducibility : Validate NMR spectra with deuterated solvents (e.g., DMSO-d₆) to avoid signal splitting artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.